1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid
Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid is a complex organic compound that features both an indene and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the indene ring followed by the introduction of the pyrrolidine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed coupling reactions and subsequent cyclization steps are common in the synthesis of such complex molecules .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, significantly altering the compound’s properties .
Scientific Research Applications
1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding, potentially leading to the development of new pharmaceuticals.
Medicine: The compound’s unique properties may be exploited in drug design, particularly for targeting specific biological pathways or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid methyl ester: Similar structure but with a methyl ester group.
1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of the indene and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-7-11(14(17)18)8-15(13)12-5-9-3-1-2-4-10(9)6-12/h1-4,11-12H,5-8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZZYCFISJESTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N3CC(CC3=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384657 | |
Record name | 1-(2,3-Dihydro-1H-inden-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
566154-69-6 | |
Record name | 1-(2,3-Dihydro-1H-inden-2-yl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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